N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide
Description
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at the 2-position and a 2-(trifluoromethyl)benzamide moiety at the 3-position. This structure combines electron-withdrawing (fluorine, trifluoromethyl) and aromatic groups, which are common in agrochemicals and pharmaceuticals to enhance metabolic stability and target binding .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O2S/c20-11-5-7-12(8-6-11)26-17(14-9-29(28)10-16(14)25-26)24-18(27)13-3-1-2-4-15(13)19(21,22)23/h1-8H,9-10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLVLPYMLJETND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the Trifluoromethylbenzamide Moiety: This step usually involves the coupling of the intermediate compound with a trifluoromethylbenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxido group, converting it to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds similar to N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide exhibit anticancer properties. The thieno[3,4-c]pyrazole moiety has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, derivatives of thieno[3,4-c]pyrazoles have shown effectiveness against breast and lung cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
1.2 Neurological Disorders
The compound is being investigated for its potential in treating synucleinopathies, such as Parkinson's disease. Research has shown that certain derivatives can modulate neuroinflammation and protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases . The presence of the trifluoromethyl group is believed to enhance the bioavailability and efficacy of the compound.
1.3 Antimicrobial Properties
Preliminary studies suggest that compounds with similar structures may possess antimicrobial activity against both gram-positive and gram-negative bacteria. The incorporation of the thieno[3,4-c]pyrazole structure has been linked to enhanced interaction with bacterial enzymes, leading to increased antibacterial efficacy .
Material Science Applications
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for organic semiconductor applications. Its ability to form stable thin films can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The fluorinated moieties contribute to improved charge transport properties .
2.2 Photovoltaic Devices
Studies have indicated that incorporating such compounds into photovoltaic devices can enhance light absorption and energy conversion efficiency due to their favorable electronic properties. The structural features allow for better alignment within the device matrix, promoting efficient charge separation and transport .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key synthetic pathways include:
- Formation of Thieno[3,4-c]pyrazole Core : This involves cyclization reactions between appropriate thioketones and hydrazines.
- Functionalization : Subsequent introduction of fluorine and trifluoromethyl groups is achieved through electrophilic aromatic substitution or nucleophilic fluorination techniques.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the observed biological outcomes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thieno[3,4-c]pyrazol Derivatives
Key Research Findings and Implications
Electron-Withdrawing Substituents: The target compound’s 4-fluorophenyl and 2-(trifluoromethyl) groups enhance electronegativity and metabolic stability compared to analogs like the 3-chlorophenyl derivative . Trifluoromethyl groups are known to improve lipid solubility and resistance to oxidative degradation . In contrast, the 4-methoxyphenyl analog incorporates an electron-donating methoxy group, which may reduce electrophilicity and alter binding interactions.
The 4-bromo substituent in the methoxyphenyl analog introduces significant steric bulk, which could hinder target binding but improve photostability.
Comparison with Diflubenzuron: Diflubenzuron , a commercial benzoylurea insecticide, shares a benzamide backbone but lacks the thienopyrazole core. Its 2,6-difluoro substitution highlights the importance of fluorine in pesticidal activity, though the trifluoromethyl group in the target compound may offer superior potency or selectivity.
Limitations and Contradictions
- Divergent Applications: While diflubenzuron is a pesticide, the thienopyrazole derivatives are labeled as research chemicals, suggesting the target compound’s application remains speculative.
Biological Activity
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, structure, and various biological activities based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 443.54 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its diverse biological properties.
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₂F₃N₄O₃S |
| Molecular Weight | 443.54 g/mol |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on thiazole derivatives showed that certain analogs demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 27.3 μM to 43.4 μM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar thieno[3,4-c]pyrazole derivatives have shown effectiveness against pathogenic bacteria and fungi. For instance, benzothiazole derivatives have been reported to possess strong antibacterial properties against multiple strains .
Anti-inflammatory Effects
Compounds containing the thieno[3,4-c]pyrazole moiety have also been studied for their anti-inflammatory effects. These compounds interact with various inflammatory pathways and may inhibit the production of pro-inflammatory cytokines .
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Q & A
Basic: What are the standard synthetic routes for this compound, and what reagents/conditions are critical for its preparation?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thieno heterocyclic core. Key steps include:
- Heterocycle Formation : Condensation of fluorophenyl-substituted pyrazole precursors with thiophene derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Benzamide Coupling : Reaction of the heterocyclic intermediate with 2-(trifluoromethyl)benzoyl chloride in anhydrous acetonitrile, catalyzed by trichloroisocyanuric acid (TCICA) to enhance electrophilicity .
- Oxidation : Controlled oxidation of the thieno ring using mild oxidizing agents (e.g., H₂O₂ in acetic acid) to achieve the 5-oxido moiety without over-oxidation .
Critical Factors : Anhydrous conditions for acylation, precise stoichiometry of TCICA, and temperature control (<40°C) to prevent side reactions .
Basic: What purification techniques are recommended for isolating this compound with high purity?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient elution system (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate polar byproducts, particularly unreacted benzoyl chloride derivatives .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water or dichloromethane/n-pentane) to yield crystalline solids. The fluorophenyl and trifluoromethyl groups enhance crystallinity due to hydrophobic interactions .
- HPLC : For analytical-scale purity checks, reverse-phase C18 columns with acetonitrile/water (0.1% TFA) mobile phases resolve closely related impurities .
Basic: What spectroscopic techniques are essential for structural characterization, and what key signals should be prioritized?
Methodological Answer:
- ¹H/¹³C NMR :
- FT-IR : Confirm the amide C=O stretch at ~1650–1680 cm⁻¹ and sulfoxide (S=O) at ~1040 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]⁺ and fragment peaks corresponding to the benzamide and thieno-pyrazole moieties .
Advanced: How can researchers address challenges in introducing fluorinated groups (e.g., 4-fluorophenyl, trifluoromethyl) while minimizing side reactions?
Methodological Answer:
- Fluorophenyl Incorporation : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 4-fluorophenylboronic acid, ensuring rigorous exclusion of moisture to prevent protodeboronation .
- Trifluoromethyl Stability : Avoid strong bases (e.g., NaOH) that may hydrolyze the CF₃ group. Instead, employ TBAF (tetrabutylammonium fluoride) for deprotection steps .
- Side Reaction Mitigation : Monitor reaction progress via TLC with UV-active spots; quench excess acylating agents with ice-cold NaHCO₃ to prevent over-acylation .
Advanced: How should discrepancies between theoretical and experimental elemental analysis data (e.g., C, H, N content) be resolved?
Methodological Answer:
- Sample Hydration : Dry compounds at 60°C under vacuum for 24 hours to remove adsorbed water, which may inflate hydrogen content .
- Halogen Interference : Fluorine and sulfur can affect combustion analysis. Use a halogen-specific calibration curve or supplement with X-ray fluorescence (XRF) for accurate F quantification .
- Statistical Validation : Perform triplicate measurements and apply Student’s t-test to assess significance of deviations (>2% requires structural re-evaluation) .
Advanced: What crystallographic strategies are recommended for resolving the compound’s 3D structure, particularly with flexible moieties?
Methodological Answer:
- Crystal Growth : Use slow evaporation from DMSO/water mixtures to enhance crystal lattice stability. Fluorine atoms facilitate π-stacking, improving diffraction quality .
- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts. SHELX programs (SHELXD/SHELXL) are preferred for structure solution and refinement .
- Disorder Modeling : For flexible groups (e.g., dihydrothieno ring), apply PART instructions in SHELXL to model alternative conformations with occupancy refinement .
Advanced: How can reaction conditions be optimized to improve yield while maintaining regioselectivity in heterocyclic ring formation?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to favor cyclization over polymerization. DMF enhances nucleophilicity of the pyrazole nitrogen .
- Catalytic Additives : Use KI (10 mol%) to stabilize intermediates in SNAr reactions, improving regioselectivity for the thieno-pyrazole fusion .
- Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 150 W) while maintaining >80% yield, minimizing decomposition .
Advanced: What in vitro bioassay designs are suitable for evaluating this compound’s activity, given its structural features?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs due to the benzamide’s hydrogen-bonding capacity and the fluorophenyl group’s hydrophobic interactions .
- Positive Controls : Compare against known inhibitors (e.g., staurosporine for kinases) in dose-response assays (IC₅₀ determination) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS to assess CYP450-mediated degradation, critical for lead optimization .
Advanced: How can computational modeling predict reactivity or binding modes of this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., pyrazole N-2) prone to nucleophilic attack .
- Docking Studies : Use AutoDock Vina with homology models of target proteins (e.g., COX-2). The trifluoromethyl group’s electrostatic potential enhances binding to hydrophobic pockets .
- MD Simulations : Run 100 ns trajectories in explicit solvent to assess conformational stability of the dihydrothieno ring under physiological conditions .
Advanced: What strategies address regioselectivity challenges in synthesizing the thieno[3,4-c]pyrazole core?
Methodological Answer:
- Directing Groups : Introduce a nitro or methoxy group at the 4-position of the pyrazole to steer cyclization toward the thieno[3,4-c] isomer .
- Lewis Acid Catalysis : Employ ZnCl₂ to coordinate with sulfur, templating the thieno ring closure at the desired position .
- Kinetic vs. Thermodynamic Control : Low-temperature conditions (-20°C) favor the kinetic product (thieno[3,4-c]), while higher temperatures lead to rearrangements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
